Vdavp - 52049-52-2

Vdavp

Catalog Number: EVT-3199947
CAS Number: 52049-52-2
Molecular Formula: C46H66N14O11S2
Molecular Weight: 1055.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vdavp is derived from the natural hormone arginine vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. It belongs to the class of peptides known as neuropeptides and is categorized under antidiuretic agents due to its ability to promote water reabsorption in renal tubules. This classification is essential for its therapeutic applications, particularly in conditions like diabetes insipidus where water retention is impaired.

Synthesis Analysis

The synthesis of Vdavp typically employs solid-phase peptide synthesis techniques, a method pioneered by Robert Merrifield. This approach allows for the efficient assembly of peptide chains by sequentially adding amino acids to a growing chain anchored on an insoluble support. The specific steps for synthesizing Vdavp include:

  1. Preparation of Resin: A resin that can be cleaved to release the peptide is chosen.
  2. Coupling of Amino Acids: Protected amino acids are sequentially coupled to the resin-bound peptide chain using coupling reagents.
  3. Deprotection: After each coupling step, protective groups are removed to allow for further reactions.
  4. Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The synthesis parameters such as temperature, pH, and reaction times are critical for achieving optimal yields and purity levels. For example, maintaining a slightly basic pH during coupling can enhance reaction rates.

Molecular Structure Analysis

The molecular structure of Vdavp consists of a cyclic structure typical of many peptide hormones. It includes:

  • Amino Acid Sequence: The sequence typically includes D-arginine at position 8 (which enhances receptor affinity) along with other residues that confer stability and activity.
  • Cyclic Configuration: The cyclic nature helps in maintaining structural integrity and biological activity.
  • Molecular Weight: Vdavp has a molecular weight around 1040 Da, which is significant for its pharmacokinetic properties.

The three-dimensional conformation plays a vital role in its interaction with vasopressin receptors, influencing its agonistic activity.

Chemical Reactions Analysis

Vdavp participates in several chemical reactions primarily related to its interaction with vasopressin receptors. Key reactions include:

  • Binding Affinity Studies: Vdavp exhibits high affinity for V2 receptors compared to other receptor types (V1a and V1b). This selectivity is crucial for its therapeutic use.
  • Signal Transduction Pathways: Upon binding to the V2 receptor, it activates adenylate cyclase via G-proteins, leading to increased cyclic adenosine monophosphate (cAMP) levels, which mediate its antidiuretic effects.

These interactions are critical for understanding how modifications in its structure can enhance or reduce its efficacy.

Mechanism of Action

The mechanism of action of Vdavp involves:

  1. Receptor Binding: Vdavp binds selectively to the V2 receptor located in the renal collecting ducts.
  2. Activation of Adenylate Cyclase: This leads to an increase in intracellular cAMP levels.
  3. Aquaporin Channels Insertion: The rise in cAMP promotes the translocation of aquaporin-2 channels to the apical membrane of renal tubular cells, enhancing water reabsorption.

This mechanism underlines its effectiveness in treating conditions characterized by excessive urination and dehydration.

Physical and Chemical Properties Analysis

Vdavp exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its peptide nature but may have limited solubility in organic solvents.
  • Stability: The stability of Vdavp can be affected by pH and temperature; it tends to degrade under extreme conditions.
  • Melting Point: The melting point can vary based on formulation but generally lies within a specific range typical for peptides.

These properties are crucial for formulation development and storage conditions.

Applications

Vdavp has several significant scientific applications:

  • Clinical Use: It is used therapeutically for managing diabetes insipidus, where patients cannot concentrate urine due to insufficient vasopressin action.
  • Research Tool: As a selective agonist for V2 receptors, it serves as an important research tool in studies investigating renal physiology and vasopressin receptor signaling pathways.
  • Pharmacological Studies: It aids in understanding receptor interactions and developing new drugs targeting similar pathways.
Synthetic Methodologies and Pathway Optimization

Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the primary method for producing VDAVP and its analogs. This technique enables sequential addition of protected amino acids to a growing peptide chain anchored to a resin support. For VDAVP, the synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. The Fmoc approach is favored due to its orthogonality and avoidance of harsh acid conditions, which preserves the integrity of the peptide's disulfide bonds and chiral centers. Key steps include:

  • Selective deprotection: Piperidine (20–50% in DMF) removes Fmoc groups after each coupling cycle.
  • Coupling reagents: HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with bases like DIPEA (N,N-diisopropylethylamine) ensure high coupling efficiency (>99%) [1] [7].
  • Resin selection: Rink amide MBHA resin is used to yield C-terminal amidation, critical for VDAVP's stability [7].

Disulfide bond formation is achieved through oxidative folding using air oxidation or redox buffers (e.g., glutathione). The cysteine residues at positions 1 and 6 must form an intramolecular bond to stabilize the cyclic structure, with reaction kinetics optimized at pH 8.0–8.5 [7].

Structural Modifications and Analogs

VDAVP ([V⁴Q⁵]dDAVP) is engineered by substituting valine and glutamine at positions 4 and 5 in the native vasopressin sequence. This modification enhances receptor binding specificity and metabolic stability:

  • Chiral modifications: D-arginine at position 8 increases resistance to aminopeptidase degradation [10].
  • N-terminal deamination: Removal of the N-terminal α-amino group (1-deamino modification) extends half-life by reducing enzymatic cleavage [1] [5].

Table 1: Key Structural Modifications in VDAVP vs. Native Vasopressin

PositionNative VasopressinVDAVPFunctional Impact
1CysteineDeaminated cysteineEnhanced metabolic stability
4GlutamineValineIncreased V2R selectivity
5AsparagineGlutamineImproved solubility
8L-arginineD-arginineReduced proteolysis

Pathway optimization includes microwave-assisted SPPS, which reduces coupling times from hours to minutes and improves yield by 15–20%. Additionally, liquid-phase peptide synthesis (LPPS) is employed for large-scale production, though it requires precise control of temperature and solvent polarity to prevent epimerization [7] [10].

Purification and Yield Optimization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purifying VDAVP. Conditions involve:

  • Mobile phase: Gradient elution with water/acetonitrile (0.1% TFA).
  • Column: C18 silica, with detection at 214 nm [7].Yield challenges arise from aggregation during synthesis, addressed by incorporating pseudoproline dipeptides or backbone amide protection. Current optimized protocols achieve yields of 60–70% for crude peptide, with final purity >98% after HPLC [10].

Table 2: Optimization Parameters in VDAVP Synthesis

ParameterStandard ApproachOptimized ApproachImprovement
Coupling time60–90 minMicrowave, 5–10 min20% yield increase
Deprotection20% piperidine, 2 × 10 min20% piperidine + 0.1 M HOBt, 2 × 5 minReduced racemization
OxidationAir, 24–48 h0.1 M glutathione, 12 hCorrect disulfide bond >95%

Properties

CAS Number

52049-52-2

Product Name

Vdavp

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C46H66N14O11S2

Molecular Weight

1055.2 g/mol

InChI

InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

JITASQOSGITBPR-FMCGBTBPSA-N

Synonyms

4-Val-argipressin
arginine vasopressin, Val(4)-
argipressin, Val(4)-
argipressin, Val(4)-, (L-Val-L-Arg)-isomer
argipressin, valine(4)-
VDAVP

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.